molecular formula CoO4Si-4 B1499358 Cobalt;silicate

Cobalt;silicate

Cat. No.: B1499358
M. Wt: 151.02 g/mol
InChI Key: YQEMEUZGNCCXED-UHFFFAOYSA-N
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Description

Crystallographic Characterization of Cobalt Silicate (Cobalt-two Silicon-one Oxygen-four)

Polymorphism and Phase Transitions in Cobalt-two Silicon-one Oxygen-four

Cobalt orthosilicate exhibits a remarkable degree of structural polymorphism, manifesting in three distinct crystallographic forms that are analogous to the well-studied magnesium silicate system. These polymorphs represent different arrangements of cobalt-oxygen octahedra and silicon-oxygen tetrahedra in three-dimensional space, each stable under specific pressure and temperature conditions. The polymorphic behavior of this compound has been extensively studied through high-pressure crystallographic investigations, revealing systematic relationships between structure and thermodynamic stability. The three primary polymorphs are designated as alpha, beta, and gamma phases, corresponding to olivine-type, modified spinel, and normal spinel structures respectively. These structural variations demonstrate the fundamental principle that identical chemical compositions can adopt drastically different crystal structures depending on external conditions, resulting in materials with distinct physical and chemical properties.

The phase relationships between these polymorphs have been established through careful experimental studies utilizing high-pressure apparatus and detailed structural refinements. At ambient conditions, the olivine-type alpha phase represents the thermodynamically stable form, while the beta and gamma phases can be stabilized at elevated pressures and temperatures or quenched metastably to ambient conditions. The transformation pathways between these phases involve complex reconstructive processes that require significant atomic rearrangement, distinguishing them from simple displacive phase transitions. Understanding these polymorphic relationships is crucial for both fundamental crystallographic science and practical applications where specific structural forms may be required for optimal performance.

Olivine-Type α-Cobalt-two Silicon-one Oxygen-four Structure (Orthorhombic Pbnm)

The olivine-type alpha polymorph of cobalt orthosilicate crystallizes in the orthorhombic crystal system with space group Pbnm, representing the most common and stable form under ambient pressure and temperature conditions. This structure type is characterized by a close-packed array of oxygen atoms with cobalt cations occupying octahedral sites and silicon cations residing in tetrahedral sites. The fundamental structural framework consists of isolated silicon-oxygen tetrahedra linked through edge-sharing cobalt-oxygen octahedra, creating a three-dimensional network that exhibits characteristic olivine topology. Detailed crystallographic analysis reveals specific unit cell parameters of a equals 4.782 angstroms, b equals 10.302 angstroms, and c equals 6.003 angstroms, with four formula units per unit cell.

The polyhedral arrangement in the alpha phase features two crystallographically distinct cobalt sites, designated as M1 and M2, which exhibit different coordination environments and geometric distortions. The M1 octahedron is characterized by mean cobalt-oxygen bond distances of 2.118 angstroms, while the M2 octahedron displays slightly longer mean distances of 2.139 angstroms. These differences reflect the varying degrees of polyhedral distortion resulting from the specific topological constraints of the olivine structure. The silicon tetrahedra in this structure maintain relatively uniform tetrahedral geometry with mean silicon-oxygen bond distances of 1.639 angstroms, consistent with the expected values for silicon in tetrahedral coordination.

Electron density distribution studies have provided additional insights into the bonding characteristics within the alpha phase structure. These investigations reveal that silicon atoms occupying tetrahedral sites exhibit less ionic character compared to the octahedrally coordinated cobalt ions, reflecting the more covalent nature of silicon-oxygen bonds relative to cobalt-oxygen interactions. The structural analysis also demonstrates that cobalt ions show lower ionicity compared to magnesium ions in analogous olivine structures, attributed to the presence of d-electrons in the cobalt electronic configuration. This electronic structure difference has implications for the physical properties and chemical behavior of cobalt orthosilicate compared to other olivine-type compounds.

Modified Spinel β-Cobalt-two Silicon-one Oxygen-four Structure (Orthorhombic Imma)

The beta polymorph of cobalt orthosilicate adopts a modified spinel structure with orthorhombic symmetry and space group Imma, representing an intermediate structural type between the olivine and normal spinel phases. This structure is characterized by unit cell dimensions of a equals 5.753 angstroms, b equals 11.524 angstroms, and c equals 8.340 angstroms, accommodating eight formula units per unit cell. The modified spinel structure features a more complex arrangement of polyhedral units compared to the simple olivine framework, with three symmetrically independent octahedral sites designated as M1, M2, and M3, along with one tetrahedral site designated as T.

The polyhedral connectivity in the beta phase involves extensive sharing of octahedral edges and faces, creating a denser structural arrangement compared to the alpha phase. Detailed structural analysis reveals that cobalt cations are distributed among the three octahedral sites with specific occupancy preferences, while silicon cations exclusively occupy the tetrahedral sites. The mean cobalt-oxygen bond distances in this phase are 2.114 angstroms, slightly shorter than those observed in the alpha phase, reflecting the increased coordination density. The silicon-oxygen tetrahedra maintain their structural integrity with mean bond distances of 1.642 angstroms, demonstrating the relative incompressibility of these units across different structural types.

The modified spinel structure represents a crucial intermediate phase in the pressure-induced transformation sequence from olivine to normal spinel. This structural type has been observed experimentally in high-pressure studies and provides important insights into the mechanisms of reconstructive phase transitions in orthosilicate systems. The beta phase exhibits unique polyhedral arrangements that facilitate the gradual reorganization of atomic positions during the transformation process, serving as a structural bridge between the relatively open olivine framework and the densely packed spinel structure. Understanding the detailed crystallography of this intermediate phase is essential for comprehending the complete phase transformation pathway and the energetics associated with pressure-induced structural changes.

Normal Spinel γ-Cobalt-two Silicon-one Oxygen-four Structure (Cubic Fd3m)

The gamma polymorph of cobalt orthosilicate crystallizes in the normal spinel structure with cubic symmetry and space group Fd3m, representing the high-pressure phase of this compound. This structure type is characterized by a cubic unit cell with lattice parameter a equals 8.138 angstroms, containing eight formula units. The spinel structure is based on a cubic close-packed array of oxygen atoms with cations occupying specific tetrahedral and octahedral sites within the framework. In the normal spinel arrangement, cobalt cations primarily occupy octahedral sites while silicon cations reside in tetrahedral sites, although some degree of site disorder may occur.

Detailed structural refinement of the gamma phase reveals important information about cation distribution and site occupancy. Site occupancy analysis indicates that approximately 3.4 percent of silicon atoms occupy octahedral sites, representing a minor deviation from the ideal normal spinel configuration. This slight disorder reflects the energetic considerations associated with cation size and electronic configuration in the high-pressure environment. The mean cobalt-oxygen bond distances in the gamma phase are 2.104 angstroms, representing the shortest distances among the three polymorphs and reflecting the increased coordination density characteristic of the spinel structure. Silicon-oxygen bond distances average 1.646 angstroms, maintaining consistency with tetrahedral coordination requirements.

The cubic spinel structure represents the densest packing arrangement among the three polymorphs, accounting for its stability at elevated pressures. The transformation to the gamma phase is associated with significant volume reduction, estimated at approximately 7.1 percent from the olivine phase and 2.5 percent from the modified spinel phase. This substantial densification reflects the more efficient packing of atoms in the spinel framework compared to the olivine structure. The spinel phase exhibits unique magnetic and electronic properties related to the specific arrangement of cobalt cations in octahedral coordination, distinguishing it from the other polymorphs in terms of physical behavior and potential applications.

Comparative Analysis of Unit Cell Parameters and Polyhedral Distortions

A comprehensive comparison of the crystallographic parameters across the three polymorphs of cobalt orthosilicate reveals systematic trends in structural evolution and polyhedral behavior. The unit cell volumes exhibit a clear progression from the olivine phase through the modified spinel to the normal spinel structure, reflecting the increasing density associated with higher coordination numbers and more efficient atomic packing. The olivine phase displays the largest unit cell volume per formula unit, while the spinel phase represents the most compact arrangement, consistent with its stability under high-pressure conditions.

Phase Structure Type Space Group Unit Cell Parameters (Å) Volume per Formula Unit (ų) Mean Co-O Distance (Å) Mean Si-O Distance (Å)
α Olivine Pbnm a=4.782, b=10.302, c=6.003 74.3 2.134 1.627
β Modified Spinel Imma a=5.753, b=11.524, c=8.340 69.0 2.114 1.642
γ Normal Spinel Fd3m a=8.138 67.3 2.104 1.646

The polyhedral distortion analysis reveals important insights into the structural behavior of coordination polyhedra across the different phases. In the olivine phase, the cobalt-oxygen octahedra exhibit significant distortion due to the edge-sharing arrangements and topological constraints of the structure. The two distinct cobalt sites in the olivine structure display different degrees of distortion, with the M2 site generally showing greater deviation from ideal octahedral geometry compared to the M1 site. This differential distortion reflects the varying local environments and the influence of polyhedral connectivity patterns on coordination geometry.

The silicon-oxygen tetrahedra maintain relatively consistent bond distances and polyhedral volumes across all three phases, demonstrating their structural rigidity and resistance to pressure-induced deformation. The mean silicon-oxygen bond distances show only minor variations between phases, ranging from 1.627 to 1.646 angstroms, indicating that tetrahedral compression contributes minimally to the overall structural changes during phase transitions. This behavior is characteristic of silicon-oxygen tetrahedra in various silicate structures and reflects the high bond strength and directional nature of silicon-oxygen bonding.

Pressure-Induced Structural Transformations

The pressure-induced phase transitions in cobalt orthosilicate have been extensively studied through high-pressure experimental investigations, revealing complex transformation pathways and providing insights into the mechanisms of reconstructive phase changes. The primary transformation from the olivine alpha phase to the spinel gamma phase occurs at approximately 7 gigapascals pressure and 700 degrees Celsius, representing a first-order phase transition with significant structural reorganization. At temperatures below approximately 930 degrees Celsius, the olivine phase transforms directly to the spinel phase without the intervention of the intermediate modified spinel phase.

However, at higher temperatures above 930 degrees Celsius, a more complex transformation pathway emerges involving the formation of the intermediate modified spinel beta phase. This temperature-dependent transformation behavior demonstrates the crucial role of kinetic factors in determining the specific phase transition pathways. The triple point in the phase diagram occurs at approximately 930 degrees Celsius and 68 kilobars pressure, representing the convergence of the three-phase boundaries and marking the conditions where all three polymorphs can coexist in equilibrium.

The density changes associated with these pressure-induced transformations are substantial and reflect the fundamental reorganization of atomic arrangements during the phase transitions. The transformation from olivine to modified spinel is accompanied by a density increase of approximately 7.1 percent, while the subsequent transformation from modified spinel to normal spinel results in an additional density increase of 2.5 percent. These significant volume reductions drive the thermodynamic stability of the high-pressure phases and provide the energy necessary to overcome the activation barriers associated with reconstructive transformations.

Properties

Molecular Formula

CoO4Si-4

Molecular Weight

151.02 g/mol

IUPAC Name

cobalt;silicate

InChI

InChI=1S/Co.O4Si/c;1-5(2,3)4/q;-4

InChI Key

YQEMEUZGNCCXED-UHFFFAOYSA-N

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Co]

Origin of Product

United States

Scientific Research Applications

Electrode Materials for Energy Storage

Cobalt silicate is increasingly being investigated as an electrode material for supercapacitors and lithium-ion batteries due to its favorable electrochemical properties.

Supercapacitors:

  • Cobalt silicate exhibits promising characteristics as a supercapacitor electrode. Phosphorus-doped cobalt silicate (PCoSi) has been synthesized to enhance its electrochemical performance. PCoSi demonstrated a specific capacitance of 434 F·g1^{-1} at 0.5 A·g1^{-1}, significantly higher than that of undoped cobalt silicate (244 F·g1^{-1}) . The unique one-dimensional (1D) structure of PCoSi facilitates ion diffusion and electron transfer, contributing to its superior performance.

Lithium-Ion Batteries:

  • Amorphous cobalt silicate nanobelts coated with carbon have been developed as an anode material for lithium-ion batteries. These composites achieved a reversible capacity of 745 mA·h·g1^{-1} at a current density of 100 mA·g1^{-1}, with stable capacity retention over 1000 cycles . This performance indicates the potential of cobalt silicate in high-capacity energy storage solutions.

Catalytic Applications

Cobalt silicate complexes have shown promise as catalysts in various chemical reactions.

  • Oxidation Reactions:
    Cobalt aluminum silicate complexes prepared via non-hydrolytic methods have been used as catalysts for the oxidation of hydrocarbons such as cyclohexane and n-heptane. The catalytic activity is attributed to the presence of oxo-cobalt species, which are similar to those found in biological catalysts like cytochrome P-450 .
  • Oxygen Evolution Reaction (OER):
    Cobalt silicate is also being explored as an electrocatalytic material for OER, which is crucial for water splitting technologies. Research indicates that the electrochemical properties of cobalt silicate can be significantly influenced by the synthesis conditions, affecting its performance in energy conversion applications .

Environmental Remediation

Cobalt silicate materials have been investigated for their ability to sequester harmful divalent cobalt ions from aqueous solutions.

  • Sequestration Mechanisms:
    A study demonstrated that calcium silicate materials containing xonotlite could sequester up to 40% of their weight in cobalt ions under ambient conditions. This process occurs through a coupled dissolution-precipitation mechanism, resulting in a new phase that resembles phyllosilicates . Such materials provide a low-cost solution for environmental cleanup and recycling of cobalt.

Summary Table of Applications

Application AreaMaterial TypeKey Findings/Performance Metrics
Energy StoragePhosphorus-doped CoSiSpecific capacitance: 434 F·g1^{-1}
Amorphous CoSi@CarbonCapacity: 745 mA·h·g1^{-1} at 100 mA·g1^{-1}
CatalysisCoAlSi ComplexesEffective oxidation catalyst for hydrocarbons
Cobalt SilicatePromising electrocatalyst for OER
Environmental RemediationCalcium Silicate with XonotliteSequestration efficiency: 40% weight uptake

Chemical Reactions Analysis

Solid-State Reaction with SiO₂

Thin cobalt films react with SiO₂ substrates under rapid thermal annealing (400–1,000°C) in oxygen-containing environments:
2Co+SiO2+2OCo2SiO42\,\text{Co}+\text{SiO}_2+2\,\text{O}\rightarrow \text{Co}_2\text{SiO}_4

Oxygen contaminants (e.g., surface oxides) initiate the reaction, forming cobalt orthosilicate ( ).

Hydration-Driven Coordination Changes

Adsorbed water on silica facilitates tetrahedral Co(II) site formation via intermediates like [Co(H₂O)₆]²⁺. This process stabilizes Co-O-SiO linkages critical for catalytic activity ( ).

Ion Exchange in Calcium Silicate

Co²⁺ replaces Ca²⁺ in xonotlite (Ca₆Si₆O₁₇(OH)₂) at a 1:1 stoichiometric ratio, forming a disordered Co phyllosilicate (Co-S-H):
Ca6Si6O17(OH)2+6Co2+Co6Si6O17(OH)2+6Ca2+\text{Ca}_6\text{Si}_6\text{O}_{17}(\text{OH})_2+6\,\text{Co}^{2+}\rightarrow \text{Co}_6\text{Si}_6\text{O}_{17}(\text{OH})_2+6\,\text{Ca}^{2+}

Kinetic studies show constant Ca²⁺ release rates (0.35 mM·h⁻¹) until xonotlite depletion ( ).

PropertyXonotlite (Ca-S-H)Co-S-H
StructureDouble-chainPhyllosilicate
Si–O–Si IR Band1,197 cm⁻¹Disappears
HydrationLowHigh (zeolitic H₂O)

Supercapacitors

Cobalt silicate’s capacitance varies with synthesis conditions:

Synthesis MethodSpecific Capacitance (F·g⁻¹)Source
Basic salt precursor480 ,
Coordination compound60 ,

CoSiO₃ derived from basic salts (e.g., CoCO₃) shows 8× higher capacitance due to optimized pore structure and charge transfer ( ).

Catalytic CO₂ Hydrogenation

Silica-supported cobalt catalysts selectively convert CO₂ to methanol (97% selectivity at 220°C) by stabilizing CoO species, which suppress methane formation ( ).

Environmental Sequestration

Cobalt sequestration by calcium silicate involves rapid ion exchange (complete in <24 hours for [Co] ≤ 0.35 mM). The reaction product (Co-S-H) immobilizes Co²⁺ in a phyllosilicate matrix, reducing environmental mobility ( ).

Redox Behavior

Cobalt silicates exhibit mixed oxidation states under oxidative conditions. For example, Co²⁺ in CoSiO₃ oxidizes to Co³⁺ in alkaline H₂O₂ solutions:
2CoSiO3+H2O22CoO OH +2SiO22\,\text{CoSiO}_3+\text{H}_2\text{O}_2\rightarrow 2\,\text{CoO OH }+2\,\text{SiO}_2

The resulting dark brown precipitate is structurally analogous to cobalt(III) oxide-hydroxide ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Cobalt silicate is compared below with nickel silicate (NiSiO₃) and cobalt aluminate (CoAl₂O₄), focusing on structural, functional, and performance differences.

Structural and Chemical Properties

Property Cobalt Silicate (Co₂SiO₄) Nickel Silicate (NiSiO₃) Cobalt Aluminate (CoAl₂O₄)
Crystal Structure Layered/spinel Layered/spinel Spinel
Thermal Stability Stable up to 800°C Stable up to 750°C Stable up to 1,200°C
Surface Area (m²/g) 120–180 (mesoporous forms) 90–150 50–100
Redox Activity Co²⁺ ↔ Co³⁺ Ni²⁺ ↔ Ni³⁺ Co²⁺ (limited redox activity)
Key Interactions Forms inert phases with SiO₂ Forms stable Ni-O-Si bonds Forms inert CoAl₂O₄ with Al₂O₃

Sources : .

Functional Performance

Key Research Findings

Cobalt Silicate in Supercapacitors: Doping with phosphorus or combining with graphene enhances conductivity and specific capacitance by 30–40% . Amorphous cobalt silicate nanobelts exhibit higher ion diffusion rates than crystalline forms .

Catalytic Limitations :

  • Cobalt silicate’s interaction with silica supports reduces active Co₃O₄ availability, necessitating promoters (e.g., Cr, Ce) to mitigate deactivation .

Historical vs. Modern Use :

  • Smalt’s decline in art (16th–18th centuries) correlates with the availability of purer cobalt compounds like CoAl₂O₄ .

Preparation Methods

Hydrothermal Synthesis

Hydrothermal synthesis is one of the most widely used methods for preparing cobalt silicate nanoparticles and nanostructures. This method involves the reaction of cobalt and silicon precursors in an aqueous medium under elevated temperature and pressure conditions.

  • Template-Free One-Pot Hydrothermal Method
    Qiuchun Dong et al. (2018) reported a template-free one-pot hydrothermal synthesis of hierarchical amorphous Co₂SiO₄ nanosheets decorated with nanoparticles (~20 nm). This method avoids the need for prefabricated templates, simplifying the process and yielding superior nanostructures compared to traditional high-temperature sintering. The resulting hierarchical nanosheets exhibited excellent electrochemical performance as lithium-ion battery anodes, delivering a high capacity of approximately 1410 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹ current density and maintaining 670 mAh g⁻¹ after 1500 cycles at 5 A g⁻¹. The synergy between nanoparticles and nanosheets is credited for this performance.

  • Hydrothermal Synthesis Using Stöber SiO₂ as Self-Sacrificing Template
    Another hydrothermal approach involves using Stöber silica particles as a self-sacrificing template to synthesize different cobalt silicate compounds. Variations in the cobalt source and reaction conditions lead to cobalt silicates with distinct morphologies, compositions, and valence states, which significantly affect their electrochemical properties for energy storage and oxygen evolution reaction (OER). For example, cobalt silicate synthesized using basic salts as the cobalt source exhibited eight times higher specific capacitance than that synthesized from coordination compounds, although the latter had better electrocatalytic activity.

Parameter Template-Free Hydrothermal Stöber SiO₂ Template Hydrothermal
Morphology Hierarchical nanosheets with nanoparticles Varied (depending on cobalt source)
Particle Size ~20 nm nanoparticles Dependent on synthesis conditions
Electrochemical Capacity ~1410 mAh g⁻¹ (Li-ion battery anode) Specific capacitance varies by synthesis method
Template Requirement None Stöber SiO₂ as sacrificial template
Key Advantage Simplicity, superior nanostructure Tunable electrochemical properties

Impregnation and Calcination Methods

Impregnation of cobalt salts onto silica supports followed by calcination is a classical method often used to prepare cobalt silicate catalysts, especially for Fischer-Tropsch synthesis and related catalytic applications.

  • Impregnation of Cobalt Nitrate on Silica Supports
    An aqueous solution of cobalt(II) nitrate hexahydrate is impregnated onto silica supports (SiO₂), followed by drying and calcination at elevated temperatures (e.g., 550 °C for 3 hours). This method produces silica-supported cobalt oxide species, which upon reduction, form active cobalt phases. The temperature-programmed reduction (TPR) profiles typically show hydrogen uptake peaks corresponding to the reduction of Co₃O₄ to CoO and then to metallic Co, which is crucial for catalytic activity.

  • Preparation of Modified Supports
    Supports containing additives such as CeO₂, La₂O₃, or Y₂O₃ can be prepared by impregnating the corresponding nitrate salts into silica before cobalt loading. These additives influence the dispersion and reducibility of cobalt species, enhancing catalytic performance.

Step Description Conditions/Notes
Impregnation Co(NO₃)₂·6H₂O aqueous solution onto SiO₂ Room temperature, followed by drying
Calcination Heating in air ~550 °C for 3 hours
Reduction (for catalyst activation) Hydrogen treatment 250–450 °C, monitored by TPR
Support Modification Additives (CeO₂, La₂O₃, Y₂O₃) impregnation Enhances cobalt dispersion and reducibility

Metal-Organic Framework (MOF)-Derived Synthesis

A novel and advanced preparation method involves using cobalt-containing metal-organic frameworks (MOFs), such as ZIF-67, as hard templates combined with silica precursors to produce highly loaded cobalt silicate nanocomposites.

  • Stepwise Hydrolysis-Pyrolysis-Calcination Methodology
    This approach starts with impregnating ZIF-67 with tetramethyl orthosilicate (TMOS) to form a composite. Hydrolysis of TMOS within the MOF pores is followed by pyrolysis under nitrogen at temperatures between 773 K and 973 K. Pyrolysis decomposes the MOF, generating cobalt nanoparticles encapsulated by graphitic carbon shells, which prevent agglomeration. Subsequent calcination in air at 673 K removes the carbon shells and forms cobalt silicate supported on silica with high cobalt loading (~50 wt.%).

  • Advantages and Performance
    This method allows independent control of cobalt loading, particle size, and dispersion, overcoming limitations of traditional impregnation or melt infiltration methods. The resulting Co@SiO₂ catalysts show high reducibility (~80%), excellent dispersion, and superior catalytic activity and stability in Fischer-Tropsch synthesis compared to benchmark catalysts prepared by conventional methods.

Stage Process Description Conditions/Parameters
TMOS Impregnation TMOS hydrolysis inside ZIF-67 pores Ambient conditions, wet N₂ flow
Pyrolysis Carbonization under N₂ atmosphere 773–973 K, 4 hours, ramp 2 K/min
Calcination Air calcination to remove carbon shells 673 K, 2 hours, ramp 1 K/min
Resulting Material Co nanoparticles on silica support ~50 wt.% Co loading, high dispersion

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Template-Free Hydrothermal One-pot, no template, nanosheets + nanoparticles Simple, high electrochemical performance Scale-up may require optimization
Hydrothermal with Stöber SiO₂ Uses sacrificial silica template, tunable properties Control over morphology and valence states Requires template removal, complex steps
Impregnation & Calcination Classical catalyst preparation on silica Well-established, scalable Limited control over particle size and dispersion
MOF-Derived Hydrolysis-Pyrolysis-Calcination Uses MOF as template, high Co loading, graphitic shell protection High metal loading, excellent dispersion and reducibility Complex multi-step process, cost of MOF precursors

Research Findings and Notes

  • The electrochemical performance of cobalt silicate is highly sensitive to synthesis conditions, including the cobalt precursor type, reaction environment pH, temperature, and template presence.
  • Hydrothermal methods produce nanostructured cobalt silicate with superior lithium storage properties due to hierarchical morphology and nanoscale particle decoration.
  • Impregnation and calcination remain the standard for catalyst preparation, but the reducibility and dispersion of cobalt species are critical for catalytic efficiency.
  • MOF-derived methods represent a cutting-edge approach enabling high cobalt loadings with controlled nanoparticle size and distribution, significantly enhancing catalytic activity and stability.

This detailed review highlights that the choice of preparation method for cobalt silicate depends on the intended application, desired morphology, and performance requirements. Hydrothermal synthesis offers simplicity and excellent electrochemical properties, impregnation methods provide scalability for catalysis, and MOF-derived routes deliver advanced control for high-performance catalysts.

Q & A

Q. What are the standard methodologies for synthesizing cobalt silicate compounds, and how do they influence material properties?

Cobalt silicate synthesis typically employs hydrothermal, sol-gel, or solid-state methods. Hydrothermal synthesis (150–250°C, alkaline conditions) yields nanostructured phases, while sol-gel techniques allow precise stoichiometric control via metal alkoxide precursors. Solid-state reactions (800–1200°C) often produce polycrystalline forms but require post-sintering characterization to confirm phase purity. Key parameters include precursor ratios, pH, temperature, and reaction time. Characterization via XRD (crystallinity), SEM/TEM (morphology), and FTIR (bonding) is critical to validate outcomes .

Q. Which characterization techniques are most effective for analyzing cobalt silicate’s structural and functional properties?

X-ray diffraction (XRD) identifies crystallographic phases and lattice parameters, while Rietveld refinement quantifies phase impurities. Electron microscopy (SEM/TEM) resolves particle size and morphology, particularly for nanostructured variants. Spectroscopic methods like XPS confirm oxidation states (e.g., Co²⁺/Co³⁺), and FTIR detects silicate network vibrations (Si-O-Co bonds). Thermal stability is assessed via TGA/DSC under controlled atmospheres .

Q. How do researchers establish baseline thermodynamic properties (e.g., enthalpy, entropy) for cobalt silicate polymorphs?

Calorimetric methods (e.g., differential scanning calorimetry) measure phase transitions and enthalpy changes. High-temperature oxide melt solution calorimetry quantifies formation energies, while ab initio calculations (DFT) predict thermodynamic stability. Cross-referencing experimental and computational data reduces uncertainties, particularly for metastable phases .

Advanced Research Questions

Q. How can experimental design mitigate crystallographic phase impurities in cobalt silicate synthesis?

Phase purity depends on strict control of synthesis parameters. For example, in hydrothermal synthesis, maintaining pH > 10 minimizes Co(OH)₂ impurities. In-situ XRD during heating identifies intermediate phases, enabling real-time adjustments. Using phase-pure precursors and post-synthesis annealing (e.g., 500°C in O₂) enhances crystallinity. Statistical design of experiments (DoE) optimizes variables like temperature gradients and cooling rates .

Q. What strategies resolve contradictions in reported catalytic activities of cobalt silicate polymorphs?

Discrepancies often arise from differing synthesis conditions (e.g., impurity levels, surface defects) or measurement protocols. Standardizing testing conditions (pH, temperature, reactant concentrations) and employing surface-sensitive techniques (XPS, BET surface area analysis) clarifies structure-activity relationships. Meta-analyses of published data, accounting for variables like Co/Si ratios, can identify trends obscured in individual studies .

Q. How do viscosity and surface tension parameters influence cobalt silicate’s stability in high-temperature melts?

In silicate melts, foam stability is governed by viscosity (η) and surface tension (σ). For cobalt silicate, η > 10³ Pa·s inhibits bubble coalescence, while σ < 0.5 N/m promotes gas retention. Time-resolved rheometry and high-speed imaging quantify bubble dynamics under simulated magmatic conditions (e.g., 1200°C). These parameters are critical for applications in geothermal materials or volcanic studies .

Q. What role does computational modeling play in predicting cobalt silicate’s electronic and catalytic properties?

Density functional theory (DFT) simulations calculate band structures, revealing how Co incorporation alters silicate’s electronic properties (e.g., bandgap narrowing for visible-light photocatalysis). Hybrid DFT-experimental workflows validate predictions: for example, comparing computed XANES spectra with synchrotron data refines models of Co coordination environments .

Q. How can in-situ characterization techniques advance understanding of cobalt silicate’s phase transitions?

In-situ XRD and Raman spectroscopy during thermal cycling (25–1000°C) track real-time phase evolution, identifying metastable intermediates. Environmental TEM under reactive gas flows (e.g., H₂, O₂) correlates structural changes with catalytic performance. These methods resolve kinetic barriers to phase transformations, informing synthesis protocols .

Q. What methodologies address challenges in quantifying cobalt leaching from silicate matrices under acidic conditions?

Inductively coupled plasma mass spectrometry (ICP-MS) measures Co²⁺ release over time, while XANES identifies leaching mechanisms (e.g., ion exchange vs. matrix dissolution). Accelerated durability tests (e.g., 0.5 M H₂SO₄, 80°C) coupled with surface passivation studies (e.g., SiO₂ coating) improve material stability for electrochemical applications .

Q. How do researchers design experiments to study cobalt silicate’s role in hybrid composite materials?

Factorial experiments vary parameters like silicate loading (10–50 wt%), polymer matrices (e.g., PVA, epoxy), and curing conditions. Mechanical testing (tensile strength, modulus) and impedance spectroscopy (ionic conductivity) evaluate performance. Cross-disciplinary approaches, such as combining rheology with DFT, predict interfacial interactions between silicate and polymer phases .

Methodological Considerations

  • Data Contradictions : Use sensitivity analyses to isolate variables (e.g., impurity effects) and replicate studies under controlled conditions .
  • Experimental Reproducibility : Document synthesis parameters (e.g., heating rates, precursor purity) and share raw data via repositories to facilitate cross-validation .
  • Interdisciplinary Integration : Combine spectroscopic, computational, and mechanical testing workflows to address multi-scale research questions .

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